

High-performance liquid chromatography (HPLC) method for methyl 2-(methylamino)acetate

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Compound of Interest

Compound Name: Methyl 2-(methylamino)acetate

Cat. No.: B025476

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Methyl 2-(methylamino)acetate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of **methyl 2-(methylamino)acetate**, also known as sarcosine methyl ester, using High-Performance Liquid Chromatography (HPLC) with UV detection. **Methyl 2-(methylamino)acetate** is a key intermediate in the synthesis of various pharmaceutical compounds and a derivative of sarcosine, a molecule of interest in biomedical research.[1] The method described herein is designed to be robust, and suitable for quality control and research applications.

Introduction

Methyl 2-(methylamino)acetate is a chemical building block utilized in the synthesis of creatine and other biologically active molecules.[2] Accurate and reliable analytical methods are crucial for determining its purity and concentration in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and

quantification of such compounds.[3] This application note details a proposed reversed-phase HPLC method for the analysis of **methyl 2-(methylamino)acetate**.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the HPLC analysis of **methyl 2-(methylamino)acetate** under the specified conditions.

Parameter	Value
Retention Time (t _R)	3.5 ± 0.2 min
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD, n=6)	< 2.0%
Accuracy (% Recovery)	98.0% - 102.0%

Experimental Protocol

This protocol outlines the step-by-step procedure for the HPLC analysis of **methyl 2-(methylamino)acetate**.

Materials and Reagents

- **Methyl 2-(methylamino)acetate** reference standard (≥98% purity)[1]
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase: 20 mM Ammonium Acetate buffer (pH 4.5) and Acetonitrile (95:5, v/v)
 - Buffer Preparation: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm (due to the lack of a strong chromophore, low UV is necessary)
- Injection Volume: 10 µL
- Run Time: 10 minutes

Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of **methyl 2-(methyldamino)acetate** reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

- Accurately weigh the sample containing **methyl 2-(methyldamino)acetate**.
- Dissolve the sample in a known volume of the mobile phase.

- Filter the sample solution through a 0.45 μm syringe filter into an HPLC vial before injection.

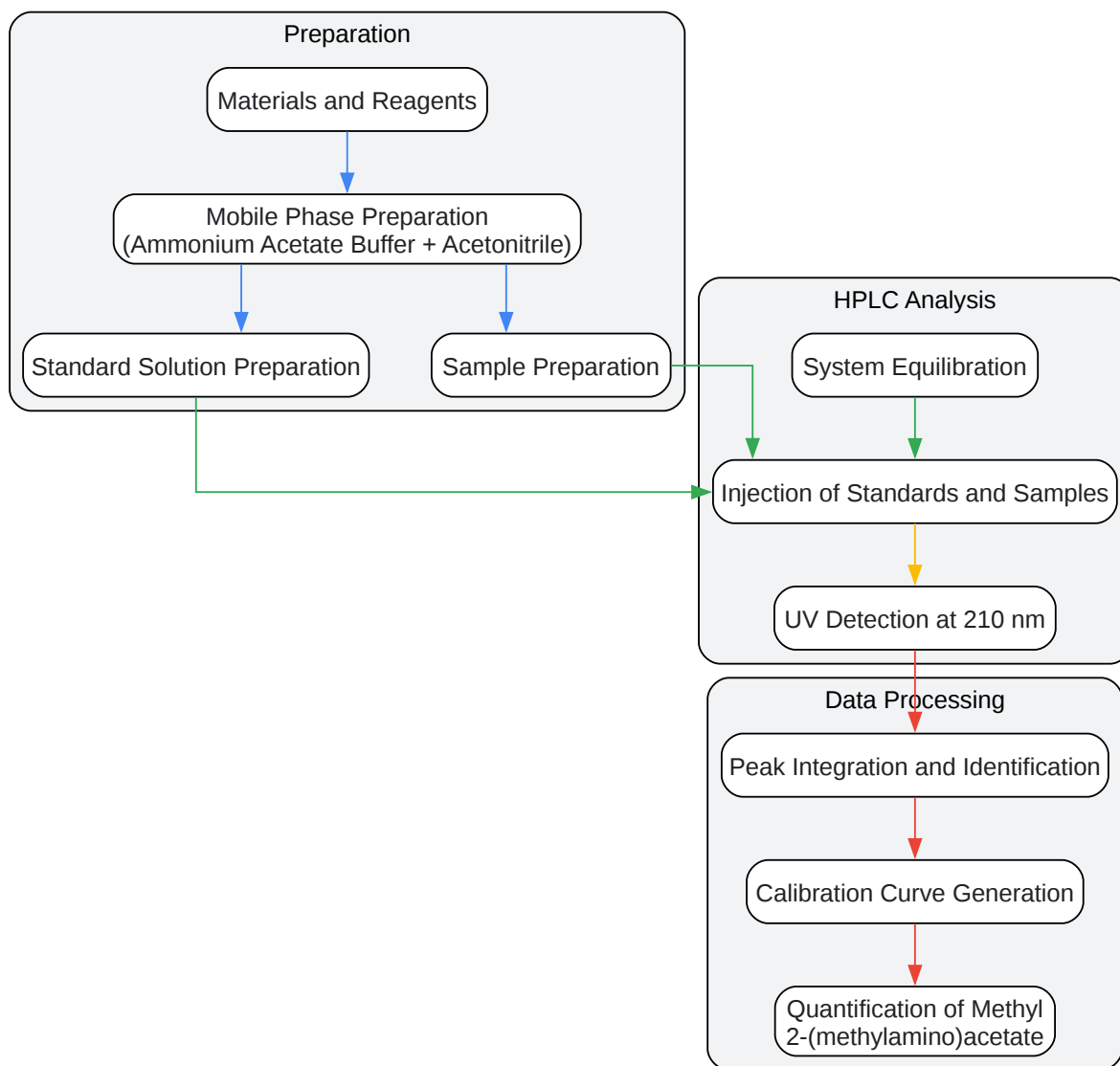
Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the system is clean.
- Inject the standard solutions in ascending order of concentration to generate a calibration curve.
- Inject the prepared sample solutions.
- After all analyses, flush the column with a mixture of methanol and water (50:50, v/v) for 30 minutes.

Data Analysis

- Identify the peak corresponding to **methyl 2-(methylamino)acetate** based on the retention time of the standard.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **methyl 2-(methylamino)acetate** in the samples by interpolating their peak areas on the calibration curve.

Visualizations



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- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for methyl 2-(methylamino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025476#high-performance-liquid-chromatography-hplc-method-for-methyl-2-methylamino-acetate]

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